2-氨基嘧啶-5-磺酰氯

描述

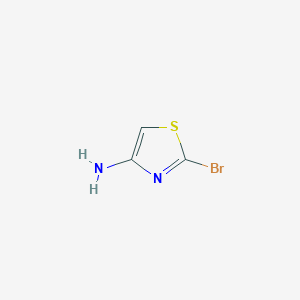

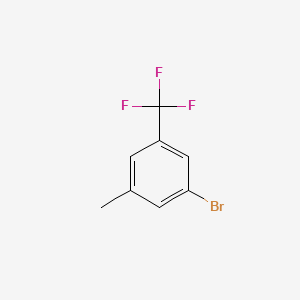

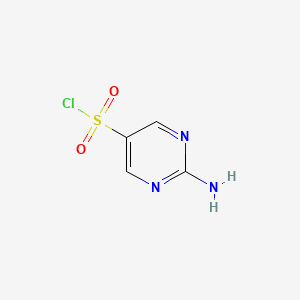

2-Aminopyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C4H4ClN3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Aminopyrimidine-5-sulfonyl chloride typically begins with 2-aminopyrimidine.

Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. This involves reacting 2-aminopyrimidine with chlorosulfonic acid (HSO3Cl) under controlled conditions.

Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed to completion.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Substitution Reactions: 2-Aminopyrimidine-5-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products:

Substituted Derivatives: The major products of substitution reactions are various substituted derivatives of 2-aminopyrimidine, depending on the nucleophile used.

Chemistry:

Synthesis of Heterocycles: 2-Aminopyrimidine-5-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds.

Catalysis: It serves as a catalyst or catalyst precursor in certain organic reactions.

Biology and Medicine:

Antimicrobial Agents: Derivatives of 2-aminopyrimidine-5-sulfonyl chloride have shown antimicrobial properties and are being studied for their potential use as antibiotics.

Anticancer Research: Some derivatives are being explored for their anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

科学研究应用

抗锥虫活性

2-氨基嘧啶衍生物在治疗罗德西亚锥虫方面显示出希望,罗德西亚锥虫是昏睡病的病原体。 由2-氨基嘧啶-5-磺酰氯制备的新型衍生物表现出显著的抗锥虫活性 。这种应用至关重要,因为它解决了影响数百万人的被忽视的热带病。

抗疟疾应用

相同的衍生物也已针对恶性疟原虫NF54进行了测试,恶性疟原虫NF54是疟疾的病原体。 一些化合物表现出优异的抗疟活性,表明其有可能成为青蒿素联合疗法的替代治疗方法,尤其是在当前治疗方法耐药性令人担忧的地区 。

β-葡萄糖醛酸酶抑制

在寻找强效的β-葡萄糖醛酸酶抑制剂的过程中,这些抑制剂在结肠癌、肾脏疾病和泌尿道感染等病理状况中发挥作用,合成了并评估了2-氨基嘧啶衍生物。 其中一种化合物显示出比标准抑制剂显著优越的抑制活性,突出了其在药物开发中的潜力 。

抗炎特性

2-氨基嘧啶化合物与抗炎作用有关,因为它们对重要的炎症介质(如前列腺素E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)具有抑制作用。 这表明它们可用于开发治疗炎症性疾病的药物 。

作用机制

Target of Action

2-Aminopyrimidine-5-sulfonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidines can affect various biochemical pathways related to inflammation .

Result of Action

It is known that pyrimidines can exhibit potent anti-inflammatory effects .

生化分析

Biochemical Properties

2-Aminopyrimidine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel derivatives that exhibit antitrypanosomal and antiplasmodial activities . These interactions are crucial for the development of new therapeutic agents against diseases such as sleeping sickness and malaria.

Cellular Effects

The effects of 2-Aminopyrimidine-5-sulfonyl chloride on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of 2-Aminopyrimidine-5-sulfonyl chloride have shown cytotoxic properties against L-6 cells (rat skeletal myoblasts), indicating their potential use in cancer research .

Molecular Mechanism

At the molecular level, 2-Aminopyrimidine-5-sulfonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s derivatives have been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyrimidine-5-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, with some derivatives showing sustained antitrypanosomal and antiplasmodial activities over extended periods .

Dosage Effects in Animal Models

The effects of 2-Aminopyrimidine-5-sulfonyl chloride vary with different dosages in animal models. Studies have shown that certain derivatives exhibit threshold effects, with higher doses leading to increased efficacy against target organisms. Toxic or adverse effects can occur at high doses, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Aminopyrimidine-5-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, 2-Aminopyrimidine-5-sulfonyl chloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas. These interactions are crucial for the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Aminopyrimidine-5-sulfonyl chloride affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These factors influence the compound’s efficacy and potential side effects .

相似化合物的比较

2-Aminopyrimidine: The parent compound without the sulfonyl chloride group.

2-Aminopyrimidine-5-sulfonic acid: A derivative where the sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness:

Reactivity: The presence of the sulfonyl chloride group in 2-Aminopyrimidine-5-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

Applications: Its unique reactivity and the ability to form stable derivatives make it valuable in medicinal chemistry and materials science.

属性

IUPAC Name |

2-aminopyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-11(9,10)3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGWBLDZXCMCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579128 | |

| Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289484-00-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)